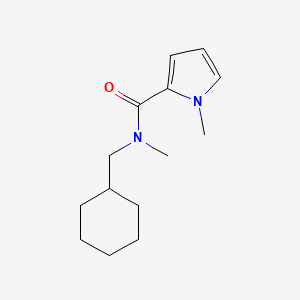![molecular formula C15H20N4O B7511762 3-(2,4-Dimethylphenyl)-1-methyl-1-[(1-methylpyrazol-4-yl)methyl]urea](/img/structure/B7511762.png)
3-(2,4-Dimethylphenyl)-1-methyl-1-[(1-methylpyrazol-4-yl)methyl]urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2,4-Dimethylphenyl)-1-methyl-1-[(1-methylpyrazol-4-yl)methyl]urea, also known as DMPU, is a widely used reagent in organic chemistry. It was first synthesized in the 1970s as a solvent for peptide synthesis and has since been used in a variety of chemical reactions due to its unique properties.
科学的研究の応用
3-(2,4-Dimethylphenyl)-1-methyl-1-[(1-methylpyrazol-4-yl)methyl]urea has been used in a variety of scientific research applications. It is commonly used as a solvent in peptide synthesis due to its ability to dissolve a wide range of amino acids and peptides. This compound has also been used in the synthesis of various heterocyclic compounds, including pyrazoles, pyrimidines, and pyridines. Additionally, this compound has been used in the preparation of organometallic compounds and as a catalyst in various chemical reactions.
作用機序
The mechanism of action of 3-(2,4-Dimethylphenyl)-1-methyl-1-[(1-methylpyrazol-4-yl)methyl]urea is not fully understood, but it is believed to act as a hydrogen bond acceptor due to the presence of the urea functional group. This property allows this compound to form strong hydrogen bonds with a variety of compounds, making it an effective solvent and catalyst in a variety of chemical reactions.
Biochemical and Physiological Effects:
There is limited information on the biochemical and physiological effects of this compound. However, studies have shown that it is relatively non-toxic and does not have any significant adverse effects on human health.
実験室実験の利点と制限
One of the main advantages of 3-(2,4-Dimethylphenyl)-1-methyl-1-[(1-methylpyrazol-4-yl)methyl]urea is its ability to dissolve a wide range of compounds, making it a versatile solvent in a variety of chemical reactions. Additionally, this compound is relatively non-toxic and does not have any significant adverse effects on human health. However, one limitation of this compound is its high cost compared to other solvents such as dimethylformamide or dimethyl sulfoxide.
将来の方向性
There are several future directions for the use of 3-(2,4-Dimethylphenyl)-1-methyl-1-[(1-methylpyrazol-4-yl)methyl]urea in scientific research. One potential application is in the synthesis of new heterocyclic compounds for use in pharmaceuticals and other industries. Additionally, this compound could be used as a solvent in the development of new catalytic systems for chemical reactions. Finally, further research could be conducted to better understand the mechanism of action of this compound and its potential applications in various fields of chemistry.
In conclusion, this compound is a versatile reagent that has a wide range of applications in scientific research. Its unique properties as a solvent and catalyst make it a valuable tool in the synthesis of a variety of compounds. While there are limitations to its use, the potential future directions for this compound are promising and warrant further research.
合成法
The synthesis of 3-(2,4-Dimethylphenyl)-1-methyl-1-[(1-methylpyrazol-4-yl)methyl]urea involves the reaction of 2,4-dimethylphenyl isocyanate with 1-methyl-4-(pyrazol-4-yl)methylamine. The reaction is typically carried out in anhydrous conditions using a suitable solvent such as tetrahydrofuran or acetonitrile. The resulting product is a white crystalline solid that is soluble in a variety of organic solvents.
特性
IUPAC Name |
3-(2,4-dimethylphenyl)-1-methyl-1-[(1-methylpyrazol-4-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O/c1-11-5-6-14(12(2)7-11)17-15(20)18(3)9-13-8-16-19(4)10-13/h5-8,10H,9H2,1-4H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNZZVLRZQAVBFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)N(C)CC2=CN(N=C2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-(2,3-Dimethylphenyl)-1-methyl-1-[(1-methylpyrazol-4-yl)methyl]urea](/img/structure/B7511703.png)





![[Methyl(3-methylbutan-2-ylsulfamoyl)amino]cyclohexane](/img/structure/B7511742.png)
![N-[1-cyclopropylethyl(methyl)sulfamoyl]-N-methylcyclohexanamine](/img/structure/B7511747.png)
![4-[1-Pyridin-2-yl-5-(trifluoromethyl)pyrazole-4-carbonyl]piperazin-2-one](/img/structure/B7511749.png)
![[4-(2-Chlorophenyl)piperazin-1-yl]-cyclobutylmethanone](/img/structure/B7511752.png)

